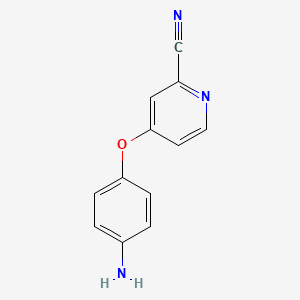

4-(4-Aminophenoxy)pyridine-2-carbonitrile

Overview

Description

Scientific Research Applications

Antitumor Agents

The compound has been utilized in the design and synthesis of derivatives that act as potential antitumor agents. These derivatives have shown moderate to excellent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The structure-activity relationship of these compounds has been analyzed, revealing that some have stronger inhibitory activities than known drugs like cabozantinib .

Molecular Targeted Therapy

In the context of molecular targeted therapy for cancer, which is associated with low toxicity and high efficiency, derivatives of 4-(4-Aminophenoxy)pyridine-2-carbonitrile have been synthesized. These derivatives are designed based on the binding patterns of existing drugs to MET protein, a receptor tyrosine kinase involved in cell growth and differentiation .

Polymer Research

The compound serves as a monomer in the synthesis of polyimides with desirable properties such as high thermal stability, excellent mechanical properties, and remarkable insulation performance. These polyimides are used in microelectronics, optoelectronics, aerospace, automotive, gas separation, and other fields .

High-Performance Polymers

A derivative of 4-(4-Aminophenoxy)pyridine-2-carbonitrile has been used to create aromatic polyimides, which are a class of high-performance polymers. These polymers exhibit excellent overall properties, including solubility in common polar solvents, high thermal stability, and hydrophobic properties, making them suitable for advanced technological applications .

Apoptosis Induction

Research has shown that certain derivatives can induce apoptosis in cancer cells. For instance, one study demonstrated that a specific compound dose-dependently induced apoptosis of A549 cells and blocked the cells mainly in the G0/G1 phase, which is crucial for controlling cell proliferation .

Kinase Inhibition

The compound’s derivatives have been evaluated for their inhibitory activity on c-Met kinase, an enzyme that plays a significant role in cancer cell growth and survival. The IC50 value of one such compound on c-Met kinase was found to be 46.5 nM, indicating a strong inhibitory effect .

Hydrophobic Surface Creation

Polyimides derived from 4-(4-Aminophenoxy)pyridine-2-carbonitrile have been shown to present excellent hydrophobic properties. This characteristic is beneficial for creating surfaces that repel water, which can be applied in various industrial and medical devices .

Amorphous Polymer Structures

The compound is instrumental in the development of polymers with amorphous structures. These structures are advantageous in applications where clear, non-crystalline materials are required, such as in certain optical and electronic components .

properties

IUPAC Name |

4-(4-aminophenoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-10-7-12(5-6-15-10)16-11-3-1-9(14)2-4-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAZISXKEOERSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenoxy)pyridine-2-carbonitrile | |

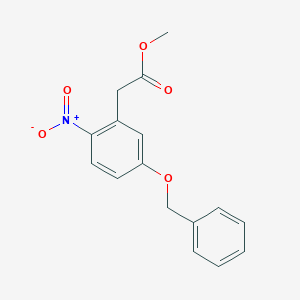

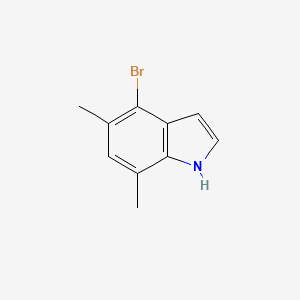

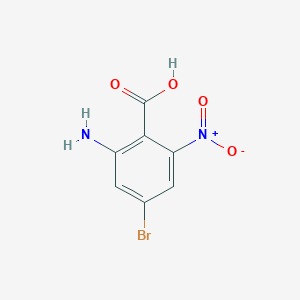

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)

![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)

![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)